Methyl Eicosapentaenoate-D3
Description
Methyl eicosapentaenoate-D3 (C₂₁H₃₁D₃O₂) is a deuterated derivative of methyl eicosapentaenoate, an esterified form of the omega-3 fatty acid eicosapentaenoic acid (EPA). The incorporation of three deuterium atoms at specific positions enhances its utility as a stable isotope-labeled internal standard in quantitative lipidomics and pharmacokinetic studies. This compound is particularly valuable for tracing EPA metabolism in vivo, enabling precise measurement of EPA-derived metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Properties
Molecular Formula |
C₂₁H₂₉D₃O₂ |
|---|---|
Molecular Weight |
319.5 |
Synonyms |
(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; _x000B_(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; Methyl 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoate-D3; Methyl all |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl eicosapentaenoate-D3 belongs to the broader class of fatty acid methyl esters (FAMEs). Below is a comparative analysis with analogous compounds, emphasizing structural, analytical, and functional distinctions.
Structural Features


Key Observations :
- Chain Length and Unsaturation: this compound (C20:5) has a longer polyunsaturated backbone compared to ethyl linolenate (C18:3) and methyl palmitate (C16:0), which impacts lipid solubility and metabolic pathways.
- Deuterium Labeling: Unlike non-deuterated FAMEs, the D3 label in this compound minimizes isotopic interference in MS analysis, improving quantification accuracy .
- Biosynthetic Origin: Sandaracopimaric acid methyl ester, a diterpenoid, diverges structurally from EPA-derived esters, reflecting distinct biological roles in plant resins vs. animal lipid metabolism .
Analytical Differentiation
Challenges and Limitations
- Synthetic Complexity : Deuterium labeling increases synthesis costs, limiting large-scale applications.
- Analytical Overlap: Co-elution with endogenous EPA esters necessitates high-resolution MS for differentiation .
Q & A
Q. What are the established synthesis protocols for Methyl Eicosapentaenoate-D3, and how is isotopic purity validated?
this compound is synthesized via esterification of eicosapentaenoic acid (EPA) with deuterated methanol under acidic catalysis. Isotopic purity (>98% deuterium incorporation) is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and rule out isotopic scrambling.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantification of deuterated vs. non-deuterated species via distinct mass-to-charge ratios.
Standard protocols recommend repeating synthesis batches under inert atmospheres to minimize oxidation .
Q. How is this compound utilized as an internal standard in lipidomic studies?
As a deuterated analog, it serves as a stable isotope-labeled internal standard (SIL) to:
- Normalize matrix effects during LC-MS/MS by spiking known concentrations into biological samples.
- Quantify endogenous EPA via calibration curves, leveraging the mass shift between deuterated and non-deuterated ions.
Methodological best practices include verifying SIL stability under extraction conditions (e.g., solid-phase extraction pH) and confirming no endogenous interference .
Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?
- LC-MS/MS with Multiple Reaction Monitoring (MRM) : Targets specific precursor-to-product ion transitions (e.g., m/z 331 → 283 for EPA derivatives).
- Gas Chromatography (GC-MS) with derivatization : Methylation or silylation improves volatility for EPA-D3 separation.
Validation requires assessing recovery rates, limit of detection (LOD), and intra-day/inter-day precision using spiked plasma/liver homogenates .
Advanced Research Questions
Q. How can experimental designs address inter-individual variability in pharmacokinetic studies of this compound?
- Controlled dietary regimens : Standardize baseline EPA intake to minimize confounding.
- Crossover trials : Compare deuterated tracer kinetics in the same subjects under different conditions.
- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to quantify variability sources (e.g., age, CYP450 polymorphisms) .
Q. How should researchers resolve contradictions in reported bioavailability data for this compound across studies?
- Systematic review frameworks : Apply PRISMA guidelines to assess heterogeneity in dosing, sample preparation, and analytical methods.
- Meta-regression : Test covariates like lipid matrix composition (e.g., triglyceride vs. phospholipid emulsions) impacting absorption.
- Sensitivity analysis : Exclude outliers due to methodological deviations (e.g., improper SIL storage) .
Q. What strategies ensure reproducibility in deuterated lipid tracer studies?
- Detailed SOPs : Document synthesis conditions (e.g., reaction time, temperature), storage (-80°C under argon), and LC-MS parameters.
- Open-data practices : Share raw mass spectra and chromatograms in repositories like MetaboLights.
- Inter-laboratory validation : Collaborate to replicate key findings using harmonized protocols .
Q. How can researchers formulate testable hypotheses for this compound’s role in specialized pro-resolving mediator (SPM) pathways?
- Tracer studies : Administer EPA-D3 to cell cultures or animal models, then quantify deuterated SPMs (e.g., resolvins) via MRM.
- Knockout models : Compare SPM synthesis in COX-2-deficient vs. wild-type systems.
- Computational docking : Predict EPA-D3 binding affinities to enzymes like 5-lipoxygenase using molecular dynamics simulations .
Q. What experimental controls are critical for assessing isotopic effects in this compound metabolism?
Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) be integrated to study this compound’s metabolic fate?
- Correlative analysis : Pair LC-MS lipid profiles with RNA-seq data to identify enzymes co-expressed with deuterated metabolites.
- Pathway enrichment tools : Use platforms like MetaboAnalyst or KEGG to map deuterated EPA into anti-inflammatory pathways.
- Network modeling : Construct gene-metabolite interaction networks using Gaussian graphical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


